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molecular formula C6H4FNO3 B146956 5-Fluoro-2-nitrophenol CAS No. 446-36-6

5-Fluoro-2-nitrophenol

Cat. No. B146956
M. Wt: 157.1 g/mol
InChI Key: QQURWFRNETXFTN-UHFFFAOYSA-N
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Patent
US05773651

Procedure details

In this example, the stirrer described in Example 1 was introduced via an axial face seal into an otherwise commercially available PTFE reactor, the axial face seal being made of α-silicon carbide. Instead of Asplit FN, Asplit CN and, as the shaft material, CFP (carbon fiber-reinforced plastic based on phenolic resin) were employed. 119.4 g (0.75 mol) of 2,4-difluoronitro-benzene were initially introduced into the PTFE reactor, 104.8 g (1.566 mol) of potassium hydroxide (85% strength) in 300 g of water were added dropwise at 55° C. in the course of 4 hours, and the temperature was then increased to 60° C. Specimens (stainless steel V4A) of material No. 1.4571 were positioned in the liquid and in the vapor space. After the end of the reaction, 96% strength sulfuric acid was added until pH 2.3 was reached and, as a fluoride-trapping agent, 40 g of highly disperse silicic acid (Aerosil®) and 38.0 g of calcium hydroxide were added, a pH of 4.2 being established. Introduction of steam was started, after which 5-fluoro-2-nitrophenol was distilled off with the steam. During the steam distillation, the pH was reduced to 1.5 in the course of 1.5 hours by means of 96% strength sulfuric acid, and was then kept at this value. The distillate was cooled to 10° C. and then filtered. 91.9 g (0.58 mol, 78%) of 5-fluoro-2-nitrophenol were obtained as a yellow solid. After the experiment had been repeated several times, the stirrer proved to be unchanged. Specimens of materials 1.4462 and 1.4539 showed uniform attack (integral rates of removal of material of between 1 and 6 mm/a) and partial pitting corrosion and stress corrosion cracking after an exposure time of only 50 hours.
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-silicon carbide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
119.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
104.8 g
Type
reactant
Reaction Step Four
Name
Quantity
300 g
Type
solvent
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[OH-].[K+].S(=O)(=O)(O)[OH:15].[F-].[Si](O)(O)(O)O.[OH-].[Ca+2].[OH-]>O>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([OH:15])[CH:7]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
α-silicon carbide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
119.4 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
104.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Five
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](O)(O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced via an axial face
CUSTOM
Type
CUSTOM
Details
the axial face seal
ADDITION
Type
ADDITION
Details
were added dropwise at 55° C. in the course of 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added until pH 2.3
ADDITION
Type
ADDITION
Details
were added
DISTILLATION
Type
DISTILLATION
Details
after which 5-fluoro-2-nitrophenol was distilled off with the steam
DISTILLATION
Type
DISTILLATION
Details
During the steam distillation
CUSTOM
Type
CUSTOM
Details
was reduced to 1.5 in the course of 1.5 hours by means of 96% strength sulfuric acid
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The distillate was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.58 mol
AMOUNT: MASS 91.9 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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